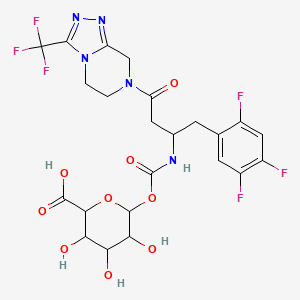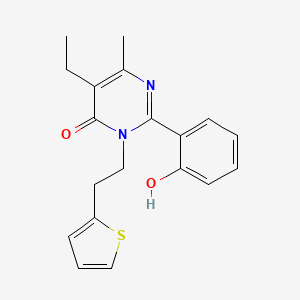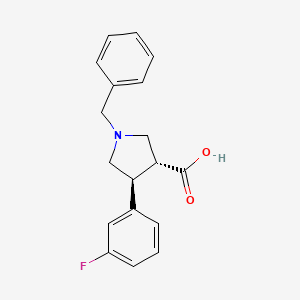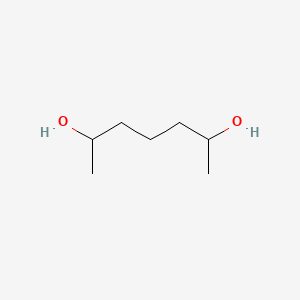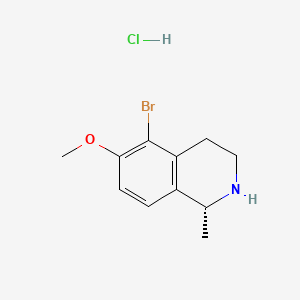![molecular formula C12H19BN2O4S B13894130 [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 4-methylsulfonylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and molecular recognition systems.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its boronic acid group can interact with biomolecules such as carbohydrates, enabling the study of carbohydrate-protein interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Boronic acids are known to inhibit proteases, and this compound may exhibit similar activity, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can inhibit the function of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.
4-Methylsulfonylphenylboronic acid: Lacks the piperazine moiety but shares the boronic acid and sulfonyl groups.
4-Piperazinylphenylboronic acid: Contains the piperazine moiety but lacks the sulfonyl group.
Uniqueness
[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C12H19BN2O4S |
|---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H19BN2O4S/c1-20(18,19)15-8-6-14(7-9-15)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3 |
InChI Key |
ZDNNROCWFAHBIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


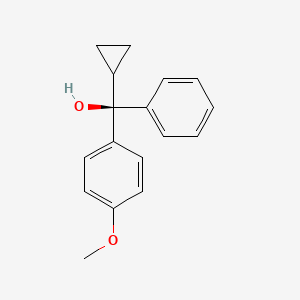
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
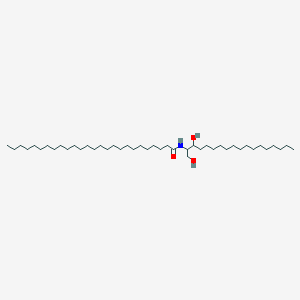
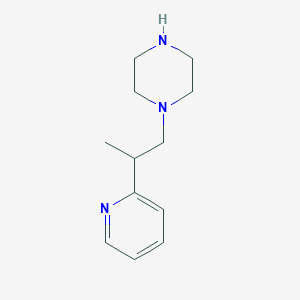
![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)
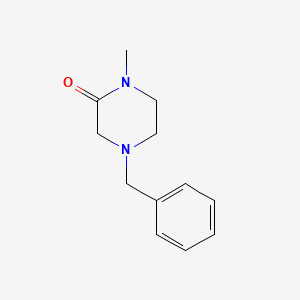
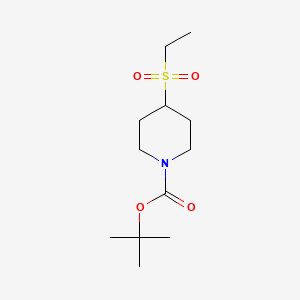
![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
